3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 886893-54-5
VCID: VC4834952
InChI: InChI=1S/C22H16FN3O5S/c23-14-8-10-16(11-9-14)32(29,30)26-15-5-3-4-13(12-15)22(28)25-19-17-6-1-2-7-18(17)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C22H16FN3O5S
Molecular Weight: 453.44

3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide

CAS No.: 886893-54-5

Cat. No.: VC4834952

Molecular Formula: C22H16FN3O5S

Molecular Weight: 453.44

* For research use only. Not for human or veterinary use.

3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide - 886893-54-5

Specification

CAS No. 886893-54-5
Molecular Formula C22H16FN3O5S
Molecular Weight 453.44
IUPAC Name 3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H16FN3O5S/c23-14-8-10-16(11-9-14)32(29,30)26-15-5-3-4-13(12-15)22(28)25-19-17-6-1-2-7-18(17)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28)
Standard InChI Key ZIWSRWHZCAQITF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₄FN₃O₅S, with a molecular weight of 453.44 g/mol. Its IUPAC name, 3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide, reflects the integration of a benzofuran ring, sulfonamide linkage, and carboxamide group. The presence of fluorine enhances electronegativity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS Number886893-54-5
Molecular FormulaC₁₉H₁₄FN₃O₅S
Molecular Weight453.44 g/mol
IUPAC Name3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide involves multi-step organic reactions:

  • Benzofuran Core Formation: Cyclization of substituted phenols or coumaranone derivatives under acidic or basic conditions.

  • Sulfonamide Incorporation: Reaction of 4-fluorobenzenesulfonyl chloride with aniline intermediates to introduce the sulfonamide group.

  • Amide Bond Formation: Coupling of the benzofuran-carboxylic acid derivative with a benzamide intermediate using carbodiimide-based activating agents.

The structural integrity of the compound is validated through spectroscopic techniques such as ¹H/¹³C NMR and FT-IR, which confirm functional group positions and bond hybridization. X-ray crystallography further resolves spatial arrangements, particularly the dihedral angles between the benzofuran ring and fluorophenyl group, which influence molecular packing and solubility.

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Properties

The sulfonamide group confers broad-spectrum antimicrobial activity, disrupting folate biosynthesis in pathogenic bacteria. Additionally, the fluorophenyl moiety enhances membrane permeability, improving efficacy against Gram-negative strains. In inflammatory models, the compound suppresses cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing pro-inflammatory cytokine production.

ActivityProposed MechanismBiological Target
AntiproliferativeKinase inhibition, apoptosisCancer cell lines
AntimicrobialFolate pathway disruptionBacterial enzymes
Anti-inflammatoryCOX-2/iNOS suppressionMacrophages, synovial cells

Applications in Drug Development

Oncology Therapeutics

The compound’s dual functionality—sulfonamide as a zinc-binding group and benzofuran as a planar aromatic system—makes it a candidate for tyrosine kinase inhibitor (TKI) design. Computational docking studies predict high affinity for EGFR and VEGFR2 kinases, which are overexpressed in numerous cancers. Optimizing substituents on the benzofuran ring could enhance selectivity and reduce off-target effects.

Anti-Infective Agents

Structural analogs of this compound have entered preclinical trials for drug-resistant bacterial infections. Its sulfonamide component aligns with existing sulfa drugs, while the benzofuran moiety may overcome resistance mechanisms mediated by efflux pumps.

Challenges and Future Directions

Despite its promise, the compound faces challenges in solubility and bioavailability due to its hydrophobic benzofuran core. Prodrug strategies, such as esterification of the carboxamide group, are being explored to improve pharmacokinetics. Further studies are needed to elucidate its metabolic pathways and potential drug-drug interactions.

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